Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate
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Overview
Description
Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate is a complex organic compound with a unique structure that includes a chloro group, a dioxolane ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of a suitable precursor with ethyl chloroformate in the presence of a base to introduce the ethyl ester group. The dioxolane ring is often formed through a cyclization reaction involving a diol and an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity. The use of microreactors can also be advantageous in scaling up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of the substituted product with the nucleophile replacing the chloro group.
Scientific Research Applications
Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R)-4-acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
- Ethyl 4-bromo-3-oxopentanoate
Uniqueness
Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which provide a distinct reactivity profile. The presence of the dioxolane ring and the chloro group allows for specific interactions and transformations that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H19ClO5 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H19ClO5/c1-5-15-9(14)11(4,12)8(13)7-6-16-10(2,3)17-7/h7-8,13H,5-6H2,1-4H3/t7-,8-,11?/m1/s1 |
InChI Key |
SWNPNNOMXNOSHW-KQUALDNSSA-N |
Isomeric SMILES |
CCOC(=O)C(C)([C@@H]([C@H]1COC(O1)(C)C)O)Cl |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)Cl |
Origin of Product |
United States |
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